4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one
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Overview
Description
4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines.
Preparation Methods
The synthesis of 4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydride (NaH), and various organic solvents . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the compound.
Scientific Research Applications
4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound exhibits biological activity and is investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle and induces apoptosis in cancer cells . The compound also modulates various signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:
4,6-Dimethyl-2,7-diphenyl-3,7-dihydro-2H-pyrazolo[3,4-b]pyridin-3-one: This compound shares a similar core structure but differs in its substituents, leading to different biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit enzyme inhibitory activity and are studied for their potential in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Known for their unique structural features and biological activities.
The uniqueness of 4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
144407-08-9 |
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Molecular Formula |
C15H15N5O |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
4-[(4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)diazenyl]-3-methylphenol |
InChI |
InChI=1S/C15H15N5O/c1-8-7-11(21)4-5-12(8)17-19-15-13-9(2)6-10(3)16-14(13)18-20-15/h4-7,21H,1-3H3,(H,16,18,20) |
InChI Key |
MUVUOCXPCDPDMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NNC(=C12)N=NC3=C(C=C(C=C3)O)C)C |
Origin of Product |
United States |
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